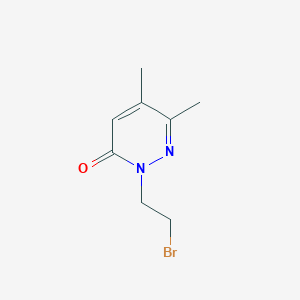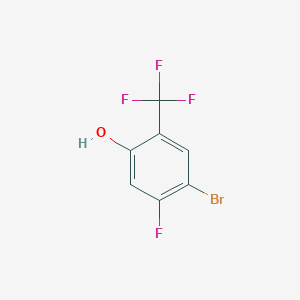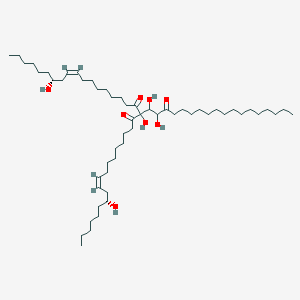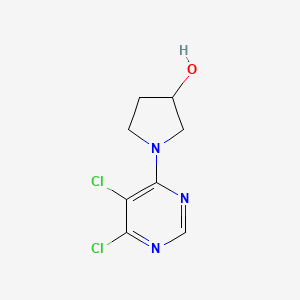
2-(2-Bromoethyl)-5,6-dimetil-2,3-dihidropiridazin-3-ona
Descripción general
Descripción
2-(2-Bromoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one is a chemical compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. This compound features a bromoethyl group attached to a dihydropyridazinone ring, which is substituted with methyl groups at the 5 and 6 positions.
Aplicaciones Científicas De Investigación
2-(2-Bromoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound can be used to study biological processes involving brominated compounds.
Industry: : Utilized in the production of materials and polymers, leveraging its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one typically involves the following steps:
Formation of the Pyridazinone Core: : The pyridazinone ring can be synthesized through a cyclization reaction involving hydrazine and β-keto esters or β-diketones.
Methylation: : The methyl groups at the 5 and 6 positions are introduced through methylation reactions, often using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring efficient and cost-effective production. This might involve continuous flow reactors, optimized reaction conditions, and purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: : The bromoethyl group can be oxidized to form a corresponding alcohol or carboxylic acid derivative.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in the formation of an ethyl group.
Substitution: : The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH₃), or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation Products: : Bromoethyl alcohol, bromoethyl carboxylic acid.
Reduction Products: : Ethyl-substituted pyridazinone.
Substitution Products: : Hydroxyethyl, aminoethyl, or other alkyl-substituted derivatives.
Mecanismo De Acción
The mechanism by which 2-(2-Bromoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would be determined by the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: : A cyclic ether derivative with a dioxolane ring.
2-Bromoethyl benzene: : An organobromine compound used in organic synthesis.
3-Bromopropionaldehyde: : A brominated aldehyde used in various chemical reactions.
Uniqueness
2-(2-Bromoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one is unique due to its specific structural features, including the dihydropyridazinone ring and the presence of both bromoethyl and methyl groups
Propiedades
IUPAC Name |
2-(2-bromoethyl)-5,6-dimethylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6-5-8(12)11(4-3-9)10-7(6)2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYSHLSERXWESS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1484506.png)
![Methyl 2-methyl-6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484510.png)

![(2-Isopropyl-1,3-thiazol-5-yl)-N-[(2-isopropyl-1,3-thiazol-5-yl)methyl]-N-methylmethanamine](/img/structure/B1484514.png)
![3-[(4-Benzyl-1-piperazinyl)sulfonyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1484515.png)
![2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B1484517.png)



![(1-{[2-(4-Ethylphenyl)-1,3-oxazol-4-yl]methyl}-4-piperidinyl)(4-phenyl-1-piperazinyl)methanone](/img/structure/B1484524.png)



